REACTION_CXSMILES
|
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9]Br)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH2:13]([N+:17](CCCC)(CCCC)CCCC)CCC.[C-]#N.[Na+]>O>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][C:13]#[N:17])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo with a yield of 78 g of the desired cyanide
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(CC#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |